molecular formula C15H26N2O5S B558158 Boc-Met-Pro-OH CAS No. 116939-85-6

Boc-Met-Pro-OH

Cat. No. B558158
CAS RN: 116939-85-6
M. Wt: 346.4 g/mol
InChI Key: GYLAFPKEPIVJKM-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Boc-Met-Pro-OH” is a chemical compound with the empirical formula C15H26N2O5S and a molecular weight of 346.44 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . It is also a substrate for skin fibroblast prolidase .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string CSCCC@HOC(C)(C)C)C(=O)N1CCC[C@H]1C(O)=O . The InChI representation is 1S/C15H26N2O5S/c1-15(2,3)22-14(21)16-10(7-9-23-4)12(18)17-8-5-6-11(17)13(19)20/h10-11H,5-9H2,1-4H3,(H,16,21)(H,19,20)/t10-,11-/m0/s1 . The compound contains a total of 49 bonds, including 23 non-H bonds, 3 multiple bonds, 8 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 1 tertiary amide (aliphatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, 1 sulfide, and 1 Pyrrolidine .


Physical And Chemical Properties Analysis

“this compound” is soluble in DMSO . It is recommended to store it at -20°C . The product is provided for research use only and is not intended for medicinal, household, or other uses .

Scientific Research Applications

  • Chemo-Enzymatic Synthesis of Peptides : Boc-Met-Pro-OH is used in the efficient chemo-enzymatic synthesis of peptides such as endomorphin-1, an analgesic. This synthesis approach combines enzymatic and chemical methods, proving to be efficient and environmentally friendly (Sun et al., 2011).

  • Photocatalytic Treatment of Pharmaceuticals : Although not directly involving this compound, related compounds like metoprolol and propranolol have been studied for their removal from water using photocatalytic methods. This highlights the broader context of research into related compounds (Romero et al., 2011).

  • Synthesis of Complex Peptides : this compound plays a role in the solid-phase synthesis of complex peptides, such as those derived from bovine casein. This demonstrates its utility in constructing peptides with specific biological functions (Polzhofer, 1972).

  • Labeling Peptides with Tritium : It is used in the synthesis of tritium-labeled peptides, which are crucial for various biological and pharmacological studies. For example, labeling Pro-Pro-Ile, a corticoliberin fragment, provides insights into peptide interactions and functions (Shevchenko et al., 2010).

  • Synthesis and Structure Characterization : The synthesis and crystal structure characterization of related peptides, such as Boc-L-Asn-L-Pro-OBzl, provide essential insights into peptide chemistry and potential applications in drug design and molecular biology (Stroup et al., 2009).

  • Antinociceptive Activity Studies : Compounds like [D-Met2, Pro5] enkephalin are synthesized using similar methods and studied for their potential analgesic properties, indicating the relevance of this compound in synthesizing bioactive peptides (Lin et al., 1997).

  • Corrosion Inhibition : this compound derivatives, such as Boc-Phe-Met-OCH3, have been explored as corrosion inhibitors for metals like brass in acidic solutions. This application demonstrates the versatility of peptide-based compounds in materials science (Abed et al., 2004).

Safety and Hazards

When handling “Boc-Met-Pro-OH”, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental contact, rinse with pure water for at least 15 minutes .

Biochemical Analysis

Biochemical Properties

Boc-Met-Pro-OH plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins, including proteases and peptidases, which facilitate the cleavage of peptide bonds. The Boc group protects the amino acids from unwanted reactions during synthesis, ensuring the integrity of the peptide chain. The interaction between this compound and these enzymes is crucial for the controlled synthesis of peptides .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain signaling proteins and transcription factors, leading to changes in gene expression. Additionally, this compound can modulate cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Boc group provides steric hindrance, protecting the amino acids from premature reactions. This protection is removed under acidic conditions, allowing the amino acids to participate in peptide bond formation. This compound can also inhibit or activate enzymes by binding to their active sites, thereby modulating their activity and influencing downstream cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade under extreme temperatures or prolonged exposure to light. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies where it is used to synthesize peptides over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, this compound can cause adverse effects, including toxicity and metabolic disturbances. These threshold effects are important for determining the safe and effective dosage range for experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to peptide synthesis and degradation. It interacts with enzymes such as peptidases and proteases, which facilitate the cleavage and formation of peptide bonds. These interactions can affect the levels of metabolites within the cell, influencing overall metabolic flux and cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function, affecting the overall outcome of biochemical reactions .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its effects on cellular activity. The compound can be directed to particular organelles or compartments through targeting signals or post-translational modifications. This subcellular localization is crucial for its function, as it ensures that this compound interacts with the appropriate biomolecules to carry out its intended biochemical reactions .

properties

IUPAC Name

(2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O5S/c1-15(2,3)22-14(21)16-10(7-9-23-4)12(18)17-8-5-6-11(17)13(19)20/h10-11H,5-9H2,1-4H3,(H,16,21)(H,19,20)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLAFPKEPIVJKM-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474544
Record name Boc-Met-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116939-85-6
Record name Boc-Met-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Met-Pro-OH
Reactant of Route 2
Boc-Met-Pro-OH
Reactant of Route 3
Boc-Met-Pro-OH
Reactant of Route 4
Boc-Met-Pro-OH
Reactant of Route 5
Boc-Met-Pro-OH
Reactant of Route 6
Reactant of Route 6
Boc-Met-Pro-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.